

# Introduction: The Strategic Utility of a Bifunctional Building Block

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## Compound of Interest

Compound Name: *N*-(*Tert*-butyl)-3-chloropropanamide

CAS No.: 100859-81-2

Cat. No.: B022807

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**N-(*Tert*-butyl)-3-chloropropanamide** (CAS No. 100859-81-2) is a deceptively simple, yet highly versatile bifunctional molecule that has carved a niche as a valuable building block in the landscape of modern organic synthesis and medicinal chemistry. Its structure, featuring a secondary amide capped with a sterically hindering *tert*-butyl group and a terminal primary alkyl chloride, offers a precise handle for sequential chemical modifications. The *tert*-butyl group provides steric bulk and lipophilicity, while the chloro-propyl arm serves as a classic electrophile for introducing a three-carbon spacer via nucleophilic substitution.

This guide, intended for researchers, synthetic chemists, and drug development professionals, provides a comprehensive overview of the commercial landscape for this reagent. Moving beyond a simple list of suppliers, we will delve into the critical aspects of quality assessment, typical synthetic applications, and the underlying chemical principles that drive its utility. As a senior application scientist, the emphasis here is on the practical causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving reproducible and reliable results in a research and development setting.

## Chapter 1: Core Physicochemical Properties

A precise understanding of a reagent's physical and chemical properties is the foundation of its effective use. **N-(Tert-butyl)-3-chloropropanamide** is typically supplied as a stable, off-white to white crystalline solid. Its key identifiers and properties are summarized below.

Property	Value	Source(s)
CAS Number	100859-81-2	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>14</sub> ClNO	[1][2]
Molecular Weight	163.65 g/mol	[1][2]
IUPAC Name	N-tert-butyl-3-chloropropanamide	
Appearance	White to off-white solid/crystalline powder	
Purity (Typical)	≥95%	[2]
Solubility	Soluble in organic solvents (e.g., DCM, acetonitrile)	
Storage	Store in a cool, dry place; Sealed in dry, 2-8°C recommended	[2]

## Chapter 2: The Commercial Landscape: A Guide to Sourcing

The supply chain for **N-(Tert-butyl)-3-chloropropanamide** consists of a mix of primary manufacturers and third-party distributors. For research and early development, catalog suppliers offer convenience and small quantities. For process development and scale-up, engaging directly with a manufacturer can provide better control over specifications and cost.

Below is a comparative summary of prominent commercial suppliers. It is crucial for the end-user to verify current purity, availability, and lead times directly with the supplier, as these can fluctuate.

Supplier	Business Type	Stated Purity	Noteworthy Information
Sigma-Aldrich (Merck)	Distributor/Manufacturer	≥95%	Offers comprehensive documentation including Safety Data Sheets (SDS) and may provide Certificates of Analysis (CoA).[3]
ChemScene	Manufacturer/Supplier	≥95%	Provides custom synthesis and commercial production services. Offers detailed shipping and hazardous material information.[2]
Symax Laboratories	Manufacturer	99%	Hyderabad-based manufacturer, may be a primary source for other distributors. Offers various packaging sizes.
JHECHEM CO LTD	Manufacturer	Not explicitly stated	Chinese-based manufactory with a broad portfolio of building blocks and intermediates.[4]
HANGZHOU LEAP CHEM	Distributor	Not explicitly stated	A large supplier of fine chemicals, listing N-(tert-butyl)-3-chloropropanamide among its extensive catalog.

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ChemBridge (via  
Hit2Lead)

Manufacturer/Supplier 95%

Specializes in  
screening compounds  
and building blocks for  
drug discovery.  
Provides pricing for  
various quantities.[5]

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## Chapter 3: Quality Assurance for the End-User: A Self-Validating System

Trust in a starting material is paramount. While suppliers provide a Certificate of Analysis (CoA), it is incumbent upon the diligent researcher to perform incoming quality control (QC) to validate the identity and purity of the material. This ensures the integrity of all subsequent experimental data.

### Interpreting the Certificate of Analysis (CoA)

A CoA is a snapshot of a specific batch's quality. Key parameters to scrutinize include:

- **Identity Confirmation:** This is typically verified by  $^1\text{H}$  NMR or IR spectroscopy. The data should be consistent with the known structure of the molecule.
- **Purity Assessment:** Usually determined by HPLC or GC. A purity value of >95% is common for this type of reagent. Look for the number and percentage of any significant impurities.
- **Residual Solvents:** If available, GC-Headspace data can identify residual solvents from the synthesis and purification, such as tert-butylamine or dichloromethane.

### Experimental Protocol: Identity & Purity Verification by $^1\text{H}$ NMR

This protocol provides a definitive method for confirming the structural identity of **N-(Tert-butyl)-3-chloropropanamide** and assessing its purity against a known standard.

Materials:

- **N-(Tert-butyl)-3-chloropropanamide** (sample)
- Deuterated Chloroform ( $\text{CDCl}_3$ ) with 0.03% v/v Tetramethylsilane (TMS)
- NMR tubes
- NMR Spectrometer (300 MHz or higher)[6]

Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of the **N-(Tert-butyl)-3-chloropropanamide** sample into a clean, dry vial.
- Dissolve the sample in approximately 0.6-0.7 mL of  $\text{CDCl}_3$  with TMS.
- Transfer the solution to an NMR tube.
- Data Acquisition: Acquire a  $^1\text{H}$  NMR spectrum according to standard instrument procedures. [6] Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Analysis:
  - Set the TMS peak to 0.00 ppm.
  - Integrate all peaks. The expected chemical shifts and integrations are:
    - ~ 5.8-6.2 ppm (broad singlet, 1H): Amide N-H proton.
    - ~ 3.75 ppm (triplet, 2H):  $-\text{CH}_2\text{-Cl}$  protons.
    - ~ 2.55 ppm (triplet, 2H):  $-\text{C}(=\text{O})\text{-CH}_2\text{-}$  protons.
    - ~ 1.35 ppm (singlet, 9H): Tert-butyl  $-\text{C}(\text{CH}_3)_3$  protons.
  - Confirm that the relative integrations match the 1:2:2:9 proton ratio.
  - Analyze for impurities, such as residual solvents or starting materials (e.g., tert-butylamine at ~1.1 ppm).

## Experimental Protocol: Purity Verification by HPLC-UV

This protocol outlines a standard reverse-phase HPLC method to quantify the purity of the material.

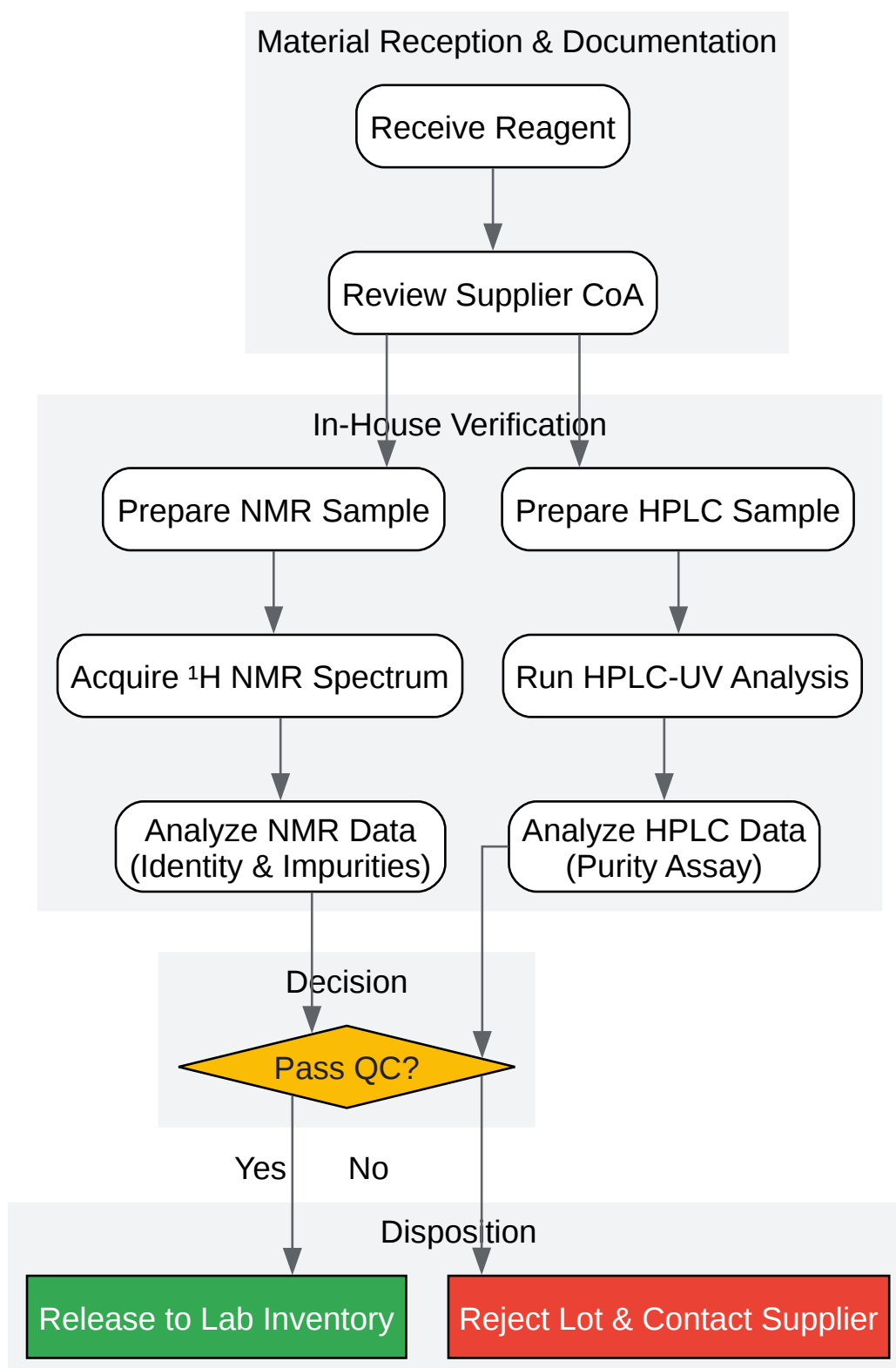
Materials & Instrumentation:

- **N-(Tert-butyl)-3-chloropropanamide** (sample)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA)
- HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3-5  $\mu\text{m}$  particle size).<sup>[7][8]</sup>

Procedure:

- Mobile Phase Preparation:
  - Mobile Phase A: Water with 0.1% TFA.
  - Mobile Phase B: Acetonitrile with 0.1% TFA.
- Sample Preparation: Prepare a stock solution by accurately weighing ~10 mg of the sample and dissolving it in 10 mL of a 1:1 mixture of Mobile Phase A and B to get a 1 mg/mL solution.
- Chromatographic Conditions:
  - Column: C18 Reverse-Phase
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 5-10  $\mu\text{L}$
  - Detection: UV at 205 nm (for amide bond).<sup>[7]</sup>

- Column Temperature: 30-40 °C
- Gradient:
  - 0-2 min: 25% B
  - 2-12 min: 25% to 95% B
  - 12-15 min: 95% B
  - 15-16 min: 95% to 25% B
  - 16-20 min: 25% B (re-equilibration)
- Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.



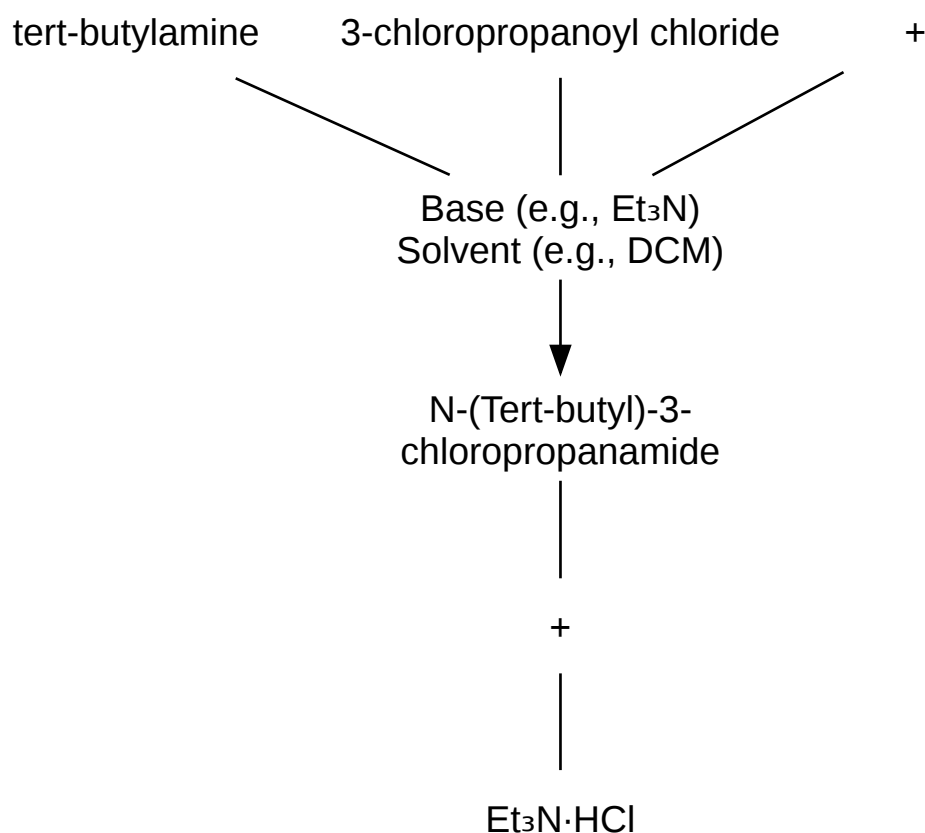
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Caption: Incoming Quality Control (QC) workflow for new reagents.

## Chapter 4: Synthesis, Impurities, and Application

### Commercial Synthesis Route and Potential Impurities

The most probable and economically viable commercial synthesis of **N-(Tert-butyl)-3-chloropropanamide** is the acylation of tert-butylamine with 3-chloropropanoyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.



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Caption: Likely commercial synthesis of the title compound.

Understanding this pathway allows a researcher to anticipate potential process-related impurities:

- **Unreacted Starting Materials:** Residual tert-butylamine or 3-chloropropanoyl chloride (which may appear as 3-chloropropanoic acid after workup).

- Over-alkylation/Side Products: While the bulky tert-butyl group minimizes this, side reactions are always possible.
- Solvents and Reagents: Residual solvents (e.g., Dichloromethane) and base (e.g., Triethylamine).

## Application Protocol: N-Alkylation of a Secondary Amine

**N-(Tert-butyl)-3-chloropropanamide** is an effective alkylating agent. The following protocol is a representative example of its use to alkylate a secondary amine, a common transformation in building more complex molecular scaffolds.<sup>[9]</sup><sup>[10]</sup>

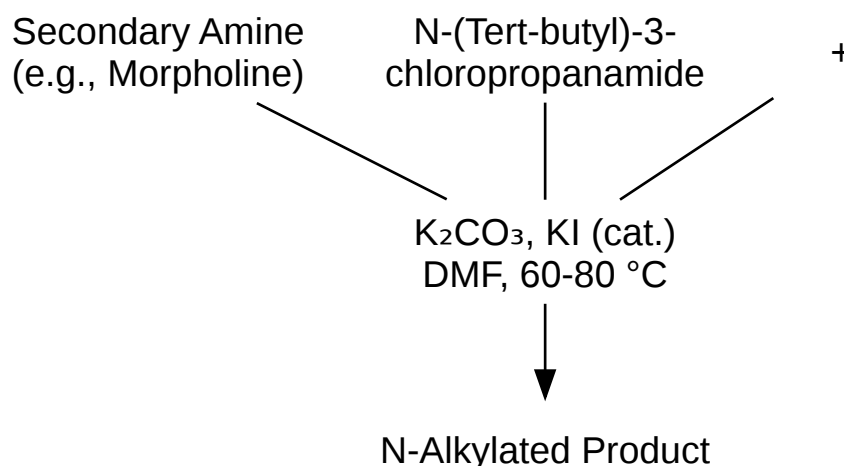
### Materials:

- A secondary amine (e.g., Morpholine, 1.0 eq.)
- **N-(Tert-butyl)-3-chloropropanamide** (1.1 eq.)
- Potassium carbonate ( $K_2CO_3$ , 2.0 eq.), finely powdered
- Potassium iodide (KI, 0.1 eq., catalytic)
- Anhydrous N,N-Dimethylformamide (DMF)
- Round-bottom flask, magnetic stirrer, heating mantle

### Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the secondary amine, potassium carbonate, and potassium iodide.
- Add anhydrous DMF to dissolve/suspend the reagents (target concentration of ~0.2-0.5 M).
- Add **N-(Tert-butyl)-3-chloropropanamide** to the stirring suspension at room temperature.
- Reaction Execution: Heat the reaction mixture to 60-80 °C. The catalytic KI facilitates the substitution by an in-situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.

- Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Pour the mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
  - Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude product by silica gel column chromatography to yield the pure N-alkylated product.



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Caption: Representative N-alkylation reaction using the title reagent.

## Chapter 5: Safety, Handling, and Storage

As with any chlorinated organic compound, proper safety protocols are non-negotiable. The information below is a synthesis of best practices and should be supplemented by a thorough review of the supplier-specific Safety Data Sheet (SDS).[11]

- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.
  - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid exposed skin.
  - Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities or if dust is generated, a respirator may be necessary.
- First Aid Measures:
  - Inhalation: Move to fresh air. Seek medical attention if breathing is difficult.
  - Skin Contact: Immediately remove contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes.[\[11\]](#)
  - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
- Handling and Storage:
  - Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Use non-sparking tools and ensure proper grounding of equipment.[\[11\]](#)
  - Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

## Conclusion

**N-(Tert-butyl)-3-chloropropanamide** is more than just another entry in a chemical catalog; it is a reliable and versatile tool for synthetic innovation. For the research scientist and drug development professional, a successful outcome depends not only on the reaction scheme but also on the quality of the materials that fuel it. By sourcing from reputable suppliers, implementing a robust incoming QC process, and understanding the chemistry of its application

and potential impurities, researchers can confidently leverage this building block to construct the complex molecules that drive discovery.

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